molecular formula C18H16N4O6 B15076395 1,4-Bis(3-nitrobenzoyl)piperazine CAS No. 17368-58-0

1,4-Bis(3-nitrobenzoyl)piperazine

Cat. No.: B15076395
CAS No.: 17368-58-0
M. Wt: 384.3 g/mol
InChI Key: FUFOFZFVQXUUAC-UHFFFAOYSA-N
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Description

1,4-Bis(3-nitrobenzoyl)piperazine (C₁₈H₁₆N₄O₆) is a symmetric piperazine derivative featuring two 3-nitrobenzoyl substituents at the 1 and 4 positions of the piperazine ring. Its molecular structure (Figure 1) includes a central six-membered piperazine ring with planar amide linkages to nitro-substituted aromatic groups. The compound’s IUPAC name is [4-(3-nitrobenzoyl)piperazin-1-yl]-(3-nitrophenyl)methanone, and its InChIKey is FUFOFZFVQXUUAC-UHFFFAOYSA-N .

Properties

CAS No.

17368-58-0

Molecular Formula

C18H16N4O6

Molecular Weight

384.3 g/mol

IUPAC Name

[4-(3-nitrobenzoyl)piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C18H16N4O6/c23-17(13-3-1-5-15(11-13)21(25)26)19-7-9-20(10-8-19)18(24)14-4-2-6-16(12-14)22(27)28/h1-6,11-12H,7-10H2

InChI Key

FUFOFZFVQXUUAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(3-nitrobenzoyl)piperazine can be synthesized through the acylation of piperazine with 3-nitrobenzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(3-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction: 1,4-Bis(3-aminobenzoyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(3-nitrobenzoyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(3-nitrobenzoyl)piperazine and its derivatives involves interactions with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparison

Piperazine derivatives are distinguished by substituents on the nitrogen atoms, which dictate their chemical and biological properties. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
1,4-Bis(3-nitrobenzoyl)piperazine C₁₈H₁₆N₄O₆ 3-Nitrobenzoyl 384.34 g/mol Nitro groups enhance electron-withdrawing properties
1,4-Bis(3-aminopropyl)piperazine C₁₀H₂₄N₄ 3-Aminopropyl 200.32 g/mol Flexible aliphatic chains; used in coordination polymers
1,4-Bis(5-arylidene-4-oxothiazolinyl)piperazine Variable Thiazolinone-arylidene ~450–550 g/mol Antiproliferative activity; kinase inhibition (e.g., DYRK1A IC₅₀ = 0.041 μM)
1,4-Bis(2-hydroxyethyl)piperazine C₈H₁₈N₂O₂ 2-Hydroxyethyl 174.24 g/mol Hydrophilic; used in polymer synthesis
1,4-Bis(2,3,4-trimethoxybenzyl)piperazine C₂₄H₃₄N₂O₆ 2,3,4-Trimethoxybenzyl 446.54 g/mol Bulky aromatic substituents; potential CNS activity

Key Observations :

  • Electron-withdrawing vs. In contrast, aminopropyl or hydroxyethyl groups (e.g., 1,4-Bis(3-aminopropyl)piperazine) introduce basicity and flexibility, favoring applications in metal-organic frameworks (MOFs) or drug delivery .
  • Aromatic vs. aliphatic substituents: Bulky aromatic groups (e.g., 2,3,4-trimethoxybenzyl) may improve binding to biological targets, while aliphatic chains (e.g., 3-aminopropyl) enhance solubility and structural versatility .

Pharmacological Activities

Antitumor Activity
  • 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives: These compounds exhibit selective cytotoxicity against HL-60 leukemia cells (up to 90% inhibition at 10 μM), attributed to the dithiocarbamate groups enhancing metal chelation and redox cycling .
  • 1,4-Bis(5-arylidene-4-oxothiazolinyl)piperazine: Derivatives such as compound 5d show nanomolar inhibition of DYRK1A kinase (IC₅₀ = 0.041 μM), critical for cancer cell proliferation .
Antimalarial Activity
Nootropic Activity
  • 1-Acylpiperazine derivatives: Simplified analogues of 1,4-diazabicyclo[4.3.0]nonan-9-ones retain nootropic effects, increasing acetylcholine release in rat brains at doses as low as 0.001 mg/kg .

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